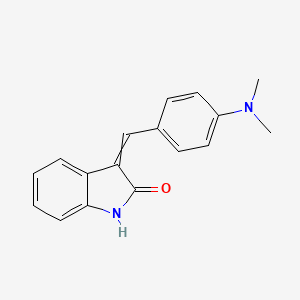

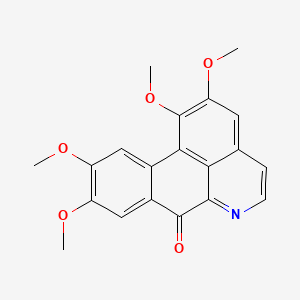

Oxoglaucine

概要

説明

科学的研究の応用

Oxoglaucine has several scientific research applications, including:

Chemistry: It is used as a singlet oxygen photosensitizer in photochemical studies.

Biology: This compound has been studied for its role in plant defense mechanisms.

Medicine: The compound has shown potential in alleviating osteoarthritis by activating autophagy and blocking calcium influx through the TRPV5/calmodulin/CAMK-II pathway.

作用機序

オキソグラウシンは、いくつかの機序を通じて作用を及ぼします。

光増感: 一重項酸素光増感剤として作用し、病原体を損傷させる可能性のある活性酸素種を生成します.

カルシウムチャネル遮断: オキソグラウシンは、TRPV5/カルモジュリン/CAMK-II経路を介したカルシウム流入を阻害し、オートファジーの活性化と変形性関節症の緩和につながります.

抗ウイルス活性: この化合物は、エンテロウイルス複製におけるPI4KB/オキシステロール結合タンパク質経路を阻害します.

類似化合物の比較

オキソグラウシンは、ボルディンやグラウシンなどの他のオキソアポフィンアルカロイドに似ています . 一重項酸素光増感剤としての高い効率とカルシウム流入を阻害する能力は、オキソグラウシンに特有のものです . その他の類似化合物は次のとおりです。

ボルディン: 抗酸化作用を持つアルカロイド.

グラウシン: オキソグラウシンの還元型で、酸化されてオキソグラウシンを形成することができます.

コランニン: オキソグラウシンの酸化生成物.

ポンテベドリン: オキソグラウシンの別の酸化生成物.

オキソグラウシンの光化学的、抗ウイルス性、抗癌性の組み合わせは、様々な科学的および医学的用途にとって貴重な化合物です。

Safety and Hazards

In case of exposure, immediate medical attention is required . If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of contact with skin or eyes, flush with plenty of water while removing contaminated clothing and shoes .

生化学分析

Biochemical Properties

Oxoglaucine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the enzyme transforming growth factor beta (TGFβ)-induced Smad2 phosphorylation, which is pivotal in the development of hepatic fibrosis . Additionally, this compound interacts with the TRPV5/calmodulin/CAMK-II pathway, blocking calcium influx and activating autophagy . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, this compound suppresses hepatic fibrosis by inhibiting TGFβ-induced Smad2 phosphorylation and reactive oxygen species (ROS) generation . This inhibition leads to a reduction in the expression of fibrosis markers such as collagen, fibronectin, and alpha-smooth muscle actin (alpha-SMA). Furthermore, this compound has been shown to protect chondrocytes in osteoarthritis by blocking the TRPV5/calmodulin/CAMK-II pathway, thereby preventing calcium influx and activating autophagy . These cellular effects underscore this compound’s potential therapeutic applications in liver fibrosis and osteoarthritis.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to and inhibits the TRPV5 calcium channel, preventing calcium influx into cells . This inhibition triggers autophagy, a cellular degradation process that removes damaged organelles and proteins. Additionally, this compound inhibits the phosphorylation of Smad2, a key signaling molecule in the TGFβ pathway . This inhibition reduces the expression of fibrosis-related genes and proteins, thereby mitigating hepatic fibrosis. These molecular interactions highlight this compound’s potential as a therapeutic agent in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. For instance, prolonged exposure to this compound has been shown to enhance autophagic activity and reduce fibrosis markers in hepatocytes . These temporal effects underscore the importance of considering the duration of treatment when evaluating this compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound effectively inhibit fibrosis and activate autophagy without causing significant toxicity . Higher doses may lead to adverse effects, including reduced cell viability and increased cytotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the TRPV5/calmodulin/CAMK-II pathway, influencing calcium homeostasis and autophagy . Additionally, this compound affects the TGFβ signaling pathway by inhibiting Smad2 phosphorylation . These interactions highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Studies have shown that this compound accumulates in specific tissues, such as the liver and cartilage, where it exerts its therapeutic effects . These findings underscore the importance of understanding this compound’s transport and distribution to optimize its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in the cytoplasm, where it interacts with various signaling pathways and cellular components . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

準備方法

合成経路と反応条件

オキソグラウシンは、同じ植物に含まれる別のアルカロイドであるグラウシンの酸化によって合成できます . 酸化は、化学的および光化学的プロセス、特に一重項酸素によって達成できます . 反応条件は、通常、一重項酸素光増感の効率を最大限にするために、非極性環境で行われます .

工業的生産方法

オキソグラウシンの工業的生産方法はよく文書化されていませんが、植物源からのグラウシンの抽出、それに続くオキソグラウシンへの酸化が含まれる可能性があります。抽出プロセスには、溶媒抽出が含まれ、それに続いてクロマトグラフィーなどの精製工程が続き、オキソグラウシンへの変換前にグラウシンが単離されます。

化学反応の分析

反応の種類

オキソグラウシンは、次のものを含む様々な化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究への応用

オキソグラウシンは、次のものを含むいくつかの科学研究への応用があります。

類似化合物との比較

Oxoglaucine is similar to other oxoaporphine alkaloids such as boldine and glaucine . it is unique in its high efficiency as a singlet oxygen photosensitizer and its ability to block calcium influx . Other similar compounds include:

Boldine: An alkaloid with antioxidant properties.

Glaucine: The reduced form of this compound, which can be oxidized to form this compound.

Corunnine: An oxidation product of this compound.

Pontevedrine: Another oxidation product of this compound.

This compound’s unique combination of photochemical, antiviral, and anticancer properties makes it a valuable compound for various scientific and medical applications.

特性

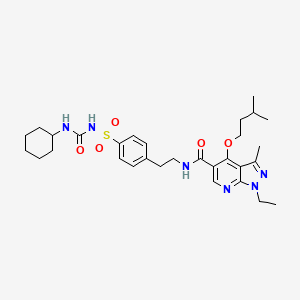

IUPAC Name |

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKCETVKVRJFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204285 | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5574-24-3 | |

| Record name | Oxoglaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoglaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone](/img/structure/B1201719.png)

![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)